molecular formula C14H18N4O4 B2585704 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide CAS No. 941946-99-2

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide

Cat. No.: B2585704
CAS No.: 941946-99-2
M. Wt: 306.322
InChI Key: AGHJSTCUSCOMPG-UHFFFAOYSA-N
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Description

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide is a pyrido[2,3-d]pyrimidine derivative designed for advanced pharmacological research. Compounds within this structural class have demonstrated significant potential as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle . Targeting these kinases can effectively suppress the proliferation of tumor cells, positioning this compound as a valuable candidate for investigating novel anti-cancer therapeutics and studying cell cycle dynamics . Furthermore, related triazole-substituted heterocyclic compounds are being explored in immunology as cGAS inhibitors, suggesting potential research applications in modulating the innate immune response and treating autoinflammatory diseases . The core pyrido[2,3-d]pyrimidine structure is a privileged scaffold in medicinal chemistry, often utilized in the development of small-molecule inhibitors for targeted therapy. This acetamide-functionalized analog offers researchers a specialized chemical tool to probe disease mechanisms and evaluate new therapeutic strategies in oncology and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-5-22-11-8(2)6-16-12-10(11)13(20)18(7-9(19)15-3)14(21)17(12)4/h6H,5,7H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHJSTCUSCOMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide often begins with the reaction of 5-ethoxy-1,6-dimethyluracil with N-methylacetamide under controlled conditions.

  • Reaction Conditions: The reaction generally requires an acidic or basic catalyst and is conducted at elevated temperatures (typically 100-150°C) to ensure the efficient formation of the desired product.

  • Industrial Production: Industrial production often employs advanced techniques like continuous flow reactors to optimize yield and purity, utilizing solvents such as dimethylformamide or dichloromethane.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can undergo oxidation to form specific oxidized derivatives, typically in the presence of oxidizing agents like hydrogen peroxide.

  • Reduction: Can be reduced using agents such as sodium borohydride, leading to partially or fully reduced forms.

  • Substitution: Undergoes substitution reactions with various nucleophiles, including halides and amines, which can alter the side chains or functional groups.

Reagents and Conditions

  • Common Reagents: Hydrogen peroxide (oxidation), sodium borohydride (reduction), and various halides for substitution reactions.

  • Conditions: Reactions often carried out under controlled temperature and pH to ensure selectivity and efficiency.

Major Products

  • Products vary depending on the reagents and conditions, ranging from simple oxidized or reduced derivatives to more complex substituted products with altered biological or chemical properties.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its role in modulating various biological pathways and as a probe in biochemical assays.

  • Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors:

  • Molecular Targets: Known to bind to particular enzymes or receptors, altering their activity and influencing biological pathways.

  • Pathways Involved: Often involves modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Functional Groups Melting Point (°C) Notable Spectral Data (¹H-NMR)
Target Compound Pyrido[2,3-d]pyrimidine 5-Ethoxy, 1,6-dimethyl, N-methylacetamide Ethoxy, carbonyl, acetamide Not reported Not reported
N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Thieno[2,3-d]pyrimidine Phenylamino, N-methylacetamide Thiophene, acetyl, phenylamino 143–145 δ 2.10 (COCH3), 7.37–7.47 (Ar-H)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Pyrimidine Benzyl, thioether, methyl Thioether, acetamide 196–198 δ 12.50 (NH), 4.11 (SCH2), 7.60–7.27 (Ar-H)
2-(5-Ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide Pyrido[2,3-d]pyrimidine 6-Ethyl, 2-methoxyethylacetamide Ethoxy, methoxyethyl, carbonyl Not reported Not reported
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide Pyrimidine n-Butyl, hydroxy, dimethylacetamide Hydroxy, dimethylamide Not reported Not reported

Key Observations

Substituent Impact :

  • Ethoxy vs. Thioether : Ethoxy groups (Target, ) improve metabolic stability over thioethers (), which are prone to oxidation .
  • Acetamide Side Chains : N-Methyl (Target) vs. N-Benzyl () or N-Methoxyethyl (): Bulkier groups (e.g., benzyl) reduce solubility but enhance target affinity via hydrophobic interactions .

Synthetic Routes :

  • The target compound likely employs cyclocondensation similar to , using binucleophiles and carbonyl electrophiles. In contrast, uses acetylation of preformed pyrimidine intermediates.

Physicochemical Properties :

  • Higher melting points in thio-containing compounds (e.g., : 196–224°C) suggest stronger crystal lattice forces compared to ethoxy derivatives.
  • The methoxyethyl group in may enhance aqueous solubility relative to the target’s N-methyl group.

Research Findings and Implications

  • Metabolic Stability : Ethoxy and methyl groups (Target, ) likely reduce oxidative metabolism compared to thioether () or hydroxy () analogs .

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